4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
Overview
Description
4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group and multiple carbonyl and amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-Bromobenzoyl Chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with 2-aminobenzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Coupling Reaction: The intermediate is further reacted with 4-aminobenzoic acid under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of carbonyl and amino groups allows for hydrogen bonding and electrostatic interactions with target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-{[(2-Chlorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 4-{[(2-{[(2-Fluorophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
- 4-{[(2-{[(2-Iodophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid
Uniqueness
4-{[(2-{[(2-Bromophenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to target molecules. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
4-[[2-[(2-bromobenzoyl)amino]benzoyl]amino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O4/c22-17-7-3-1-5-15(17)19(25)24-18-8-4-2-6-16(18)20(26)23-14-11-9-13(10-12-14)21(27)28/h1-12H,(H,23,26)(H,24,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNUACCJJZGHLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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